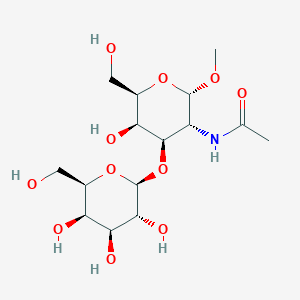

メチル 2-アセトアミド-2-デオキシ-3-O-(b-D-ガラクトピラノシル)-a-D-ガラクトピラノシド

説明

Synthesis Analysis

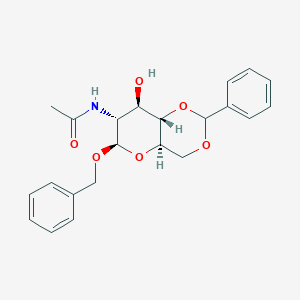

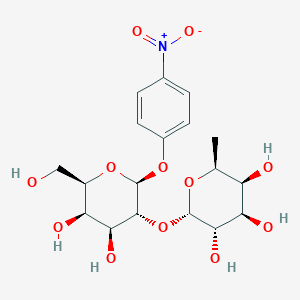

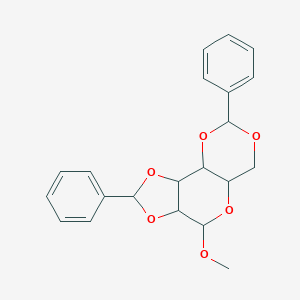

The synthesis of derivatives related to methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and the selective modification of functional groups. For instance, a concise and efficient synthesis route was reported for 2-acetamido-2-deoxy-β-D-hexopyranosides from 2-acetamido-2-deoxy-β-D-glucose, showcasing the versatility in accessing such molecules (Cai, Ling, & Bundle, 2009).

Molecular Structure Analysis

The molecular structure of such glycosides is characterized by the presence of an acetamido group and multiple hydroxyl groups, making them suitable for various chemical transformations. For instance, the structural properties of related compounds were examined through crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into their conformational dynamics and interaction potential (Zhang, Meredith, Oliver, Carmichael, & Serianni, 2020).

Chemical Reactions and Properties

These molecules undergo a range of chemical reactions, including glycosylation, which is pivotal for the synthesis of oligosaccharides and glycoconjugates. The reactivity of the hydroxyl and acetamido groups allows for selective modifications, essential for constructing complex glycan structures. This reactivity is exploited in synthesizing glycosidic linkages and derivatizing the sugar moiety for specific applications (Miyai & Jeanloz, 1972).

科学的研究の応用

癌研究

この化合物は癌研究で使用されています。さまざまな種類の癌の研究において可能性を示しています。 具体的なメカニズムと効果はまだ調査中です .

糖尿病研究

糖尿病研究でも使用されています。 研究者たちは糖尿病の発症と進行におけるその潜在的な役割を探求しています .

細菌感染症

この化合物は細菌感染症の研究に使用されてきました。 それは特定の細菌感染症に対する治療薬として使用される可能性があります .

酵素研究

“メチル 2-アセトアミド-2-デオキシ-3-O-(b-D-ガラクトピラノシル)-b-D-ガラクトピラノシド” は、酵素研究において一般的にガラクトシダーゼの基質として使用されます .

細胞接着研究

この化合物は、細胞接着研究においてガラクトース特異的受容体のリガンドとして使用されます .

糖生物学研究

作用機序

Target of Action

The primary target of Methyl 2-Acetamido-2-Deoxy-3-O-(b-D-Galactopyranosyl)-alpha-D-Galactopyranoside is 2,3-O-sialyltransferase , an enzyme involved in the biosynthesis of sialylated glycoconjugates .

Mode of Action

This compound acts as a substrate for 2,3-O-sialyltransferase . The enzyme catalyzes the transfer of sialic acid from cytidine monophosphate (CMP)-sialic acid to galactose-containing substrates, and this compound provides the galactose moiety for this reaction .

Biochemical Pathways

The action of this compound affects the sialylation pathways in cells. Sialylation is a critical process in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell-cell interactions, immune responses, and pathogen recognition .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The action of this compound can lead to the production of sialylated glycoconjugates , which have been associated with various biological functions, including cell adhesion, signal transduction, and immune response . It’s also worth noting that this disaccharide has been associated with tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of 2,3-O-sialyltransferase and the availability of CMP-sialic acid can affect the compound’s action. Additionally, factors such as pH, temperature, and the presence of other metabolites can also influence its stability and efficacy .

特性

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-ATCGGQGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415339 | |

| Record name | GAL-(1-3)MGC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75669-79-3 | |

| Record name | GAL-(1-3)MGC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

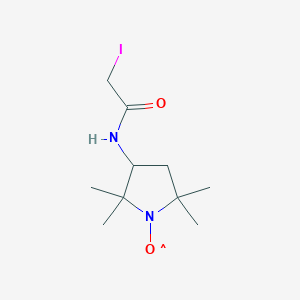

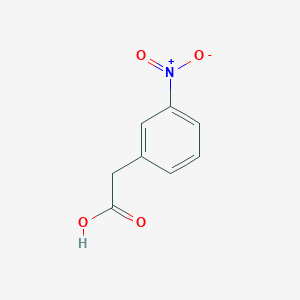

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

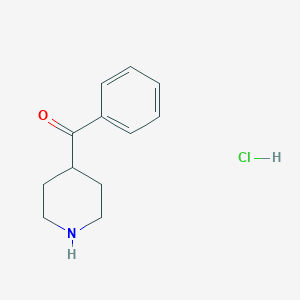

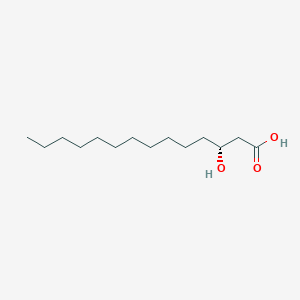

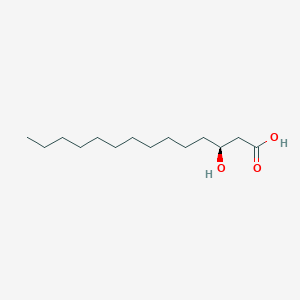

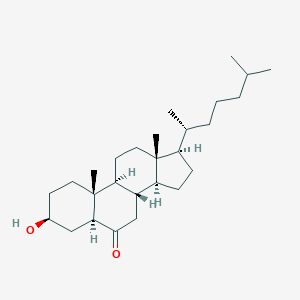

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。